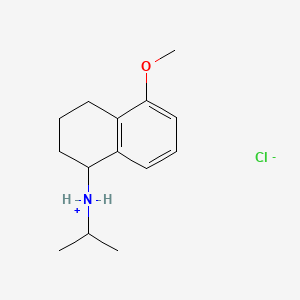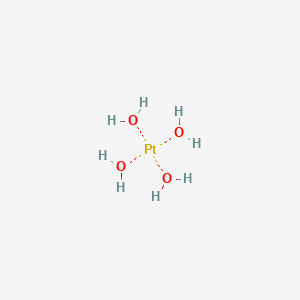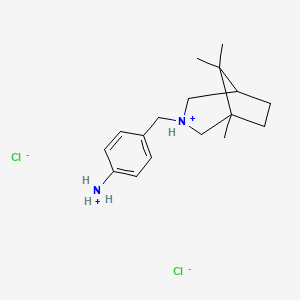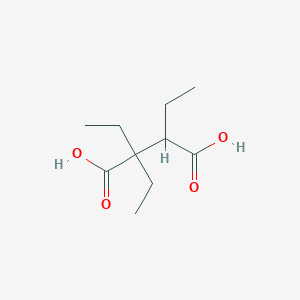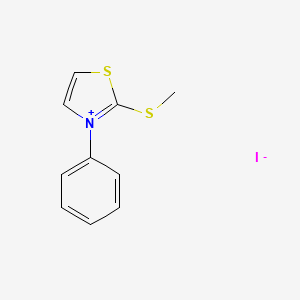
2-(Methylthio)-3-phenylthiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-3-phenylthiazolium iodide is an organosulfur compound, known for its unique structural properties and diverse applications in scientific research. Its molecular composition includes a thiazole ring, a phenyl group, and a methylthio substituent. The compound is recognized for its contributions in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(Methylthio)-3-phenylthiazolium iodide typically involves the reaction between 2-bromo-3-phenylthiazole and methylthiolate in an aprotic solvent. Common reaction conditions include refluxing the reactants in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, followed by purification through recrystallization.
Industrial Production Methods: : Industrial-scale production follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This might include the use of continuous flow reactors, high-efficiency separation techniques, and robust quality control measures.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction processes might yield simpler thiolated derivatives.
Substitution: : Substitution reactions are common, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: : Typical reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reductions, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed: : Depending on the reaction pathway, major products can range from sulfoxides, sulfones, substituted thiazoles, to various thiolated organic compounds.
Scientific Research Applications
Chemistry: : In organic chemistry, 2-(Methylthio)-3-phenylthiazolium iodide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of heterocyclic compounds.
Medicine: : In medicinal chemistry, it is explored for its pharmacological activities, including potential antimicrobial, antifungal, and anticancer properties.
Industry: : In the material sciences, it finds applications in the development of conductive polymers and other advanced materials due to its unique electronic properties.
Mechanism of Action
The compound interacts with biological molecules primarily through its sulfur-containing moiety, which can form reversible or irreversible bonds with protein thiol groups. This interaction can influence enzyme activity, signal transduction pathways, and cellular metabolism. Molecular targets often include enzymes involved in redox reactions and protein synthesis.
Comparison with Similar Compounds
2-(Methylthio)-3-phenylthiazolium iodide stands out due to its specific structural configuration, which confers distinct reactivity patterns compared to other thiazolium salts. Similar compounds include 2-(Methylthio)-3-methylthiazolium iodide and 2-(Ethylthio)-3-phenylthiazolium bromide. Unlike these, the phenyl group in this compound enhances its stability and reactivity, making it a unique candidate for various applications.
This is a broad overview
Properties
CAS No. |
33167-50-9 |
|---|---|
Molecular Formula |
C10H10INS2 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-methylsulfanyl-3-phenyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C10H10NS2.HI/c1-12-10-11(7-8-13-10)9-5-3-2-4-6-9;/h2-8H,1H3;1H/q+1;/p-1 |
InChI Key |
LSWYRAJXDCKMKA-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=[N+](C=CS1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


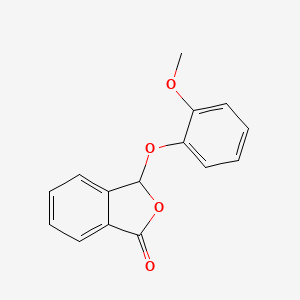
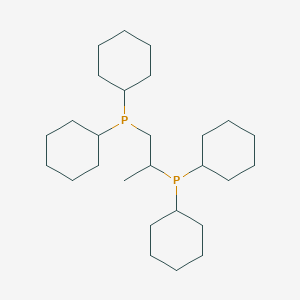
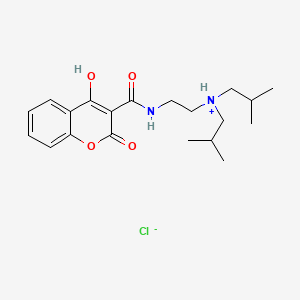
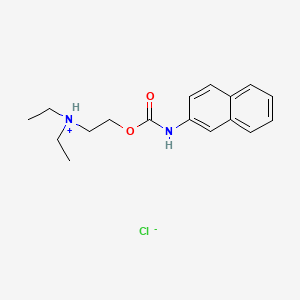
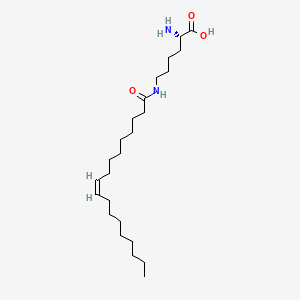
![S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate](/img/structure/B15343773.png)
